molecular formula C10H22N2O3 B12357151 Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate

Cat. No.: B12357151
M. Wt: 218.29 g/mol
InChI Key: XAXXAKCIZSGSNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an aminooxy compound under controlled conditions. The reaction is typically carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane . The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction. The product is then purified through extraction and washing with water, followed by drying and filtration .

Chemical Reactions Analysis

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and developing new therapeutic agents .

Comparison with Similar Compounds

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .

Biological Activity

Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the coupling of tert-butyl carbamate with aminooxy derivatives. The synthesis typically includes protecting groups to ensure selectivity during reactions. For instance, the use of di-tert-butyl dicarbonate (Boc2O) is common to protect amino groups during the reaction process .

The biological activity of this compound primarily revolves around its role as a potential inhibitor in various biochemical pathways. The compound has shown promise in modulating enzyme activity and influencing cellular signaling pathways, particularly those involved in neurodegenerative diseases.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including Alzheimer's disease. For example, studies have demonstrated that related compounds can reduce levels of reactive oxygen species (ROS) and enhance cellular resilience against oxidative damage .

1. Neuroprotective Effects

A study focused on the neuroprotective effects of related compounds highlighted their ability to mitigate damage caused by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro assays demonstrated that these compounds could significantly reduce Aβ-induced toxicity in neuronal cultures .

CompoundAβ Toxicity Reduction (%)Mechanism
M445%Antioxidant activity
Galantamine60%Cholinergic modulation

2. Metabolic Stability

Another critical aspect of the biological activity of this compound is its metabolic stability. Studies using human liver microsomes indicated that modifications to the tert-butyl group could enhance metabolic stability, reducing the rate of biotransformation and potentially increasing bioavailability .

Structural ModificationHalf-life (min)Remarks
Tert-butyl63Low stability
Trifluoromethylcyclopropyl114Improved stability

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(1-aminooxy-3-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-7(2)8(6-14-11)12-9(13)15-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)

InChI Key

XAXXAKCIZSGSNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CON)NC(=O)OC(C)(C)C

Origin of Product

United States

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